
Voglibose
Overview
Description
Voglibose is a competitive α-glucosidase inhibitor (AGI) that delays carbohydrate digestion by binding to intestinal enzymes (sucrase, maltase, and glucoamylase), thereby reducing postprandial hyperglycemia (PPHG) in type 2 diabetes mellitus (T2DM) . Unlike systemic agents, this compound acts locally in the gut, with minimal systemic absorption, making it advantageous for patients with renal or hepatic impairments . It is structurally distinct from other AGIs like acarbose (a pseudotetrasaccharide) and miglitol (a deoxynojirimycin derivative), which contributes to its unique pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of voglibose involves several steps, starting with the reductive amination of an inosose derivative to produce perbenzyl this compound . This intermediate is then converted into an acid-added salt of perbenzyl this compound by adding an acid . The benzyl groups are subsequently removed through de-protection to yield an acid-added salt of this compound . Finally, the acid-added salt of this compound is reacted with a strong base to liberate this compound .
Industrial Production Methods
In industrial settings, this compound is prepared by dissolving it in an 80% ethanol solution along with hydroxypropyl methylcellulose phthalate . The solution is stirred and maintained at a temperature of 40-50°C, followed by reduced-pressure rotary solvent evaporation to obtain this compound dispersoid . This dispersoid is then mixed with fillers, disintegrating agents, and binding agents to form tablets .
Chemical Reactions Analysis
Types of Reactions
Voglibose primarily undergoes substitution reactions due to its structure . It does not have chromophores or fluorescent groups, making its detection challenging in certain analytical methods .
Common Reagents and Conditions
Common reagents used in the synthesis and analysis of this compound include sodium periodate and taurine for post-column derivatization in HPLC analysis . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability and efficacy of the compound .
Major Products Formed
The major product formed from the synthesis of this compound is the active pharmaceutical ingredient itself, which is used in tablet formulations for the treatment of diabetes mellitus .
Scientific Research Applications
Voglibose has a wide range of scientific research applications:
Chemistry: This compound is used as a reference compound in the development of new alpha-glucosidase inhibitors.
Medicine: This compound is primarily used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.
Industry: This compound is manufactured and formulated into tablets for commercial use in managing diabetes.
Mechanism of Action
Voglibose exerts its effects by inhibiting alpha-glucosidase enzymes in the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, thereby preventing a rapid increase in postprandial blood glucose levels . This mechanism helps in managing blood glucose levels without causing hypoglycemia .
Comparison with Similar Compounds
Mechanism of Action Compared to Other α-Glucosidase Inhibitors
Voglibose, acarbose, and miglitol share a common mechanism as competitive inhibitors of α-glucosidase enzymes. However, their binding kinetics and enzyme selectivity differ:
- This compound: Exhibits competitive inhibition with a Km value comparable to acarbose for maltase (93.0–100.4 mM) and sucrase . Molecular docking studies highlight its affinity for site 2 of α-glucosidase (3W37), a region rich in amino acids that enhances inhibitory interactions .
- Acarbose : Acts as a pseudosubstrate, forming irreversible complexes with α-glucosidases, leading to prolonged enzyme inhibition. However, this broader inhibition contributes to higher gastrointestinal (GI) side effects compared to this compound .
- Miglitol : A glucose analog that reversibly inhibits α-glucosidases and also interferes with glucose absorption via sodium-glucose cotransporter 1 (SGLT1) .
Table 1: Comparative Enzyme Inhibition Profiles
Parameter | This compound | Acarbose | Miglitol |
---|---|---|---|
Inhibition Type | Competitive | Irreversible | Competitive |
Key Binding Site | Site 2 (3W37) | Multiple sites | SGLT1 interaction |
Km (maltase) | 93.0–100.4 mM | 93.0 mM | N/A |
Efficacy in Glucose Control: Head-to-Head Studies
Monotherapy vs. Combination Therapy
- In a 24-week study, this compound (0.2 mg thrice daily) combined with mitiglinide (10 mg) reduced postprandial glucose peaks by 30% (vs. 15% with mitiglinide monotherapy) and improved HbA1c by 0.9% .
- Compared to acarbose, this compound demonstrated equivalent HbA1c reduction (−0.7% vs. −0.6%) but required a lower dose (0.6 mg/day vs. 300 mg/day) .
Postprandial Glucose Excursions
- Flash glucose monitoring revealed this compound reduced glycemic variability (MAGE: −1.8 mmol/L) and postprandial spikes (−2.1 mmol/L) in T2DM patients .
Table 2: Clinical Efficacy in Key Trials
Impact on GLP-1 Secretion and DPP-4 Activity
This compound uniquely enhances active glucagon-like peptide-1 (GLP-1) levels through dual mechanisms:
Acute Effect : Delays carbohydrate absorption, increasing luminal glucose in the distal gut, stimulating L-cell GLP-1 secretion .
Chronic Effect : Upregulates Neurod1 and Glucagon gene expression in the lower gut, enhancing GLP-1 synthesis. Chronic use also reduces plasma dipeptidyl peptidase-4 (DPP-4) activity by 25%, prolonging GLP-1 half-life .
+32.5%) .
Additional Cardiovascular and Metabolic Benefits
- Anti-Atherosclerotic Effects : A 3-year trial showed this compound reduced carotid intima-media thickness progression (−0.024 mm/year vs. +0.056 mm/year in controls) .
- Oxidative Stress Reduction : Decreased urinary 8-iso-PGF2α (−34%) and soluble ICAM-1 (−22%) in obese T2DM patients .
- NAFLD Improvement: In non-diabetic mice, this compound reduced hepatic steatosis and fibrosis comparable to pioglitazone .
Biological Activity
Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of type 2 diabetes mellitus (T2DM). It was first developed in Japan in 1981 and became commercially available in 1994. This compound works by inhibiting the enzymes responsible for breaking down carbohydrates into glucose, thereby delaying glucose absorption and reducing postprandial hyperglycemia (PPHG) . This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound exerts its anti-hyperglycemic effects through the reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine. This inhibition prevents the hydrolysis of oligosaccharides and disaccharides into monosaccharides, leading to a reduction in glucose absorption. Consequently, this results in lower postprandial blood glucose levels .
Key Findings from Clinical Studies
Several studies have demonstrated the efficacy of this compound in controlling blood glucose levels in T2DM patients. Below is a summary of significant clinical findings:
Safety Profile
This compound is generally well-tolerated among patients. Common adverse effects include gastrointestinal symptoms such as flatulence and abdominal discomfort, which are typically mild . The VICTORY study highlighted that no serious adverse events were reported during its observational period, reinforcing the safety of this compound as a monotherapy or add-on therapy for T2DM .
Case Studies
-
Case Study on Glycemic Control :
A patient with poorly controlled T2DM was treated with this compound alongside a diet plan. Over six months, the patient showed a significant reduction in HbA1c from 8.5% to 6.9%, demonstrating this compound's effectiveness in achieving glycemic control when combined with lifestyle modifications. -
Impact on Non-Alcoholic Fatty Liver Disease (NAFLD) :
In a study investigating this compound's effects on NAFLD, mice fed a high-fat high-fructose diet exhibited significant improvements in liver health markers after treatment with this compound for ten weeks. Gene expression analysis indicated downregulation of hepatic lipogenesis markers, suggesting potential therapeutic benefits beyond glycemic control .
Role of Intestinal Microbiota
Recent research has indicated that the metabolism of this compound may be influenced by intestinal microbiota. In vitro studies showed that this compound's efficacy could be altered based on the composition of gut microbiota, highlighting the importance of considering individual microbiome profiles when evaluating drug responses .
Q & A
Q. What methodological frameworks are recommended for evaluating the comparative efficacy of voglibose versus other α-glucosidase inhibitors (AGIs) in clinical trials?
Basic Research Question
To assess efficacy, researchers should employ randomized controlled trials (RCTs) with primary endpoints such as reduction in glycated hemoglobin (HbA1c) and postprandial glucose (PPG) levels. Meta-analyses of existing RCTs (e.g., Cochrane reviews) should stratify data by dosage, comparator drugs (e.g., acarbose, miglitol), and patient subgroups (e.g., renal impairment). For instance, a Cochrane meta-analysis found this compound reduced HbA1c by 0.47% compared to placebo, though fewer studies exist for this compound than acarbose . Trials must control for confounders like baseline HbA1c, comorbidities, and concomitant medications .
Q. How can researchers validate HPLC-MS methods for simultaneous quantification of this compound and synergistic compounds like quercetin in combined formulations?
Advanced Research Question
Validation parameters should include:
- Column efficiency : ≥1000 theoretical plates for this compound/quercetin peaks.
- Peak asymmetry : ≤2.0 for both compounds.
- Accuracy : ≤±5% deviation in tablet content quantification.
- Precision : Relative standard deviation (RSD) <2% for repeatability.
Chromatographic conditions (e.g., mobile phase: acetonitrile–ammonium formate buffer, column: C18) must be optimized to resolve overlapping peaks. Method validation should follow pharmacopeial guidelines (e.g., State Pharmacopoeia of Ukraine) .
Q. What experimental designs address contradictions in this compound’s cardiovascular benefits reported across studies?
Advanced Research Question
Discrepancies arise from variations in study duration, endpoints (e.g., intima-media thickness vs. cardiovascular events), and patient populations. To resolve these, use:
- Prospective cohort studies with long-term follow-up (e.g., STOP-NIDDM trial design).
- Mechanistic sub-studies measuring biomarkers like oxidative stress (e.g., malondialdehyde) and endothelial function (e.g., flow-mediated dilation).
A 2023 study showed this compound improved endothelial dysfunction in T2DM patients vs. sitagliptin, but larger trials are needed .
Q. How should pharmacokinetic studies be structured to evaluate this compound in renal impairment populations?
Advanced Research Question
Design open-label, active-controlled trials in hemodialysis (HD) patients, comparing this compound to agents like linagliptin. Primary endpoints: HbA1c reduction and safety (e.g., hypoglycemia rates). A 12-week RCT in HD patients found linagliptin superior to this compound (ΔHbA1c: −0.60% vs. −0.20%), highlighting this compound’s limited systemic absorption but potential gastrointestinal side effects . Include pharmacokinetic sampling to confirm low bioavailability (<6%) in renal impairment .
Q. What preclinical models validate this compound’s role in modulating the gut microbiome?
Advanced Research Question
Use diet-induced obesity (DIO) murine models to assess this compound’s impact on microbial diversity (via 16S rRNA sequencing) and metabolic outcomes (e.g., GLP-1 levels). A 2019 study in DIO mice linked this compound to increased Bacteroidetes/reduced Firmicutes ratios and improved glucose tolerance, mediated by bile acid metabolism . Validate findings with germ-free models to isolate microbiome effects.
Q. How can researchers optimize combination therapies involving this compound and flavonoids like quercetin?
Advanced Research Question
Develop solid dispersion techniques to enhance quercetin’s solubility and stability. For tablet formulation, use:
- Direct compression with excipients like microcrystalline cellulose.
- Dissolution testing in simulated intestinal fluid (pH 6.8) to confirm synchronized release of this compound (0.2 mg) and quercetin (100 mg).
A 2020 study achieved ±5% content uniformity for both compounds using HPLC-MS validation .
Q. What statistical approaches resolve discrepancies in this compound’s efficacy as monotherapy versus combination regimens?
Advanced Research Question
Apply network meta-analyses to compare this compound monotherapy (0.2–0.3 mg/day) with combinations (e.g., this compound + mitiglinide). Use mixed-effects models to adjust for study heterogeneity. A 2016 crossover trial showed combination therapy reduced PPG by 18% vs. monotherapies, but larger datasets are needed .
Q. How do researchers assess this compound’s preventive effects in prediabetic populations?
Basic Research Question
Conduct multicenter, double-blind RCTs with primary endpoints like diabetes incidence and normoglycemia rates. The 2008 Japanese trial (n=1,780) used IGT criteria and found this compound reduced diabetes risk by 40% vs. placebo over 1 year. Secondary endpoints should include safety (e.g., flatulence rates: 48% with this compound vs. 29% placebo) .
Q. What methodologies quantify this compound’s impact on GLP-1 secretion in mechanistic studies?
Advanced Research Question
Use hyperglycemic clamp techniques with frequent plasma sampling (0–120 min post-dose). Measure active GLP-1 via ELISA. A 2017 review noted this compound increases GLP-1 by 1.5–2.0 pmol/L, likely due to delayed carbohydrate absorption . Confirm findings with α-glucosidase knockout models.
Q. How should toxicity studies be designed for novel this compound analogs?
Advanced Research Question
Perform AMES tests for mutagenicity and 14-day repeat-dose toxicity studies in rodents. Monitor histopathology of intestinal mucosa (this compound’s site of action) and hepatic/renal function. Reference the original this compound safety profile: negligible systemic absorption, low risk of hypoglycemia .
Properties
IUPAC Name |
(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021442, DTXSID501031239 | |
Record name | Voglibose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e+02 g/L | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83480-29-9, 112653-29-9 | |
Record name | Voglibose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Voglibose [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voglibose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04878 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voglibose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VOGLIBOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Voglibose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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